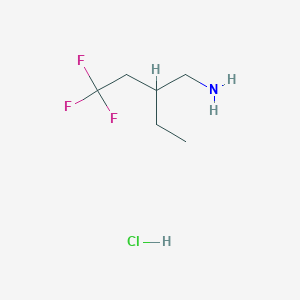

3-(Aminomethyl)-1,1,1-trifluoropentane hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-(Aminomethyl)-1,1,1-trifluoropentane hydrochloride” is a chemical compound that contains an aminomethyl group and a trifluoropentane group. The aminomethyl group is a monovalent functional group with formula −CH2−NH2 . Trifluoropentane is a type of hydrocarbon where three hydrogen atoms in pentane are replaced by fluorine atoms .

Synthesis Analysis

While specific synthesis methods for “3-(Aminomethyl)-1,1,1-trifluoropentane hydrochloride” are not available, similar compounds such as “3-aminomethyl 4-halogen benzoxaboroles” have been synthesized and evaluated as Mycobacterium tuberculosis (Mtb) leucyl-tRNA synthetase (LeuRS) inhibitors . Another synthesis method involves the reduction of 1-phenyl-3-methylamino-1-propen-1-one with sodium borohydride and acetic acid .

科学研究应用

- AMPBH serves as a pivotal reagent for synthesizing an array of compounds. It is particularly useful in the synthesis of heterocyclic compounds like benzimidazoles , peptides , and peptidomimetics .

- As an arylboronic acid, AMPBH is involved in Suzuki-Miyaura reactions . It can act as an effective catalyst for amidation and esterification of carboxylic acids .

- Researchers have explored AMPBH-functionalized nanoparticles for targeted drug delivery. These nanoparticles can encapsulate therapeutic agents and enhance their bioavailability .

- In situ monitoring of nanovehicles can be achieved through photoacoustic signals based on phenylboronate-linked RGD-dextran/purpurin 18 conjugates. AMPBH plays a role in this imaging technique .

- Recent studies have identified highly selective inhibitors of the human constitutive proteasome β5c chymotryptic subunit. AMPBH derivatives were investigated for their inhibitory effects .

Compound Synthesis

Catalyst for Reactions

Drug Delivery Systems

Photoacoustic Imaging Agents

Proteasome Inhibitors

安全和危害

未来方向

There is an urgent need to develop new and safer antitubercular agents that possess a novel mode of action. A novel series of 3-aminomethyl 4-halogen benzoxaboroles have been synthesized and evaluated as Mycobacterium tuberculosis (Mtb) leucyl-tRNA synthetase (LeuRS) inhibitors . This could potentially be a future direction for “3-(Aminomethyl)-1,1,1-trifluoropentane hydrochloride”.

属性

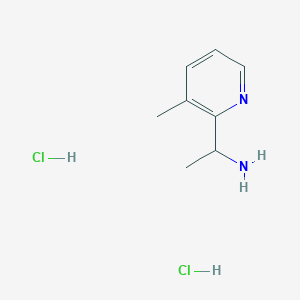

IUPAC Name |

2-ethyl-4,4,4-trifluorobutan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12F3N.ClH/c1-2-5(4-10)3-6(7,8)9;/h5H,2-4,10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGUCLUDXPJTPSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(F)(F)F)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Aminomethyl)-1,1,1-trifluoropentane hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-dimethylphenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2619677.png)

![(Z)-ethyl 2-(2-((4-isopropoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2619680.png)

![N-(2,3-dimethylphenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2619685.png)

![[3-Amino-4-(benzenesulfonyl)-5-(2,6-diethylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2619687.png)

![benzyl 11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxylate](/img/structure/B2619688.png)

![9-(2,5-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2619691.png)